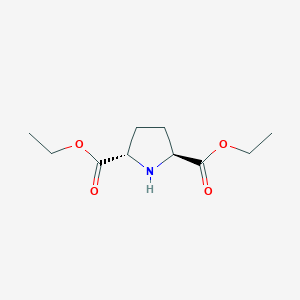

trans-Diethyl pyrrolidine-2,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYNGPAGOCWBMK-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Cyclization of Alkyl Pent-2-enoate

Alkyl pent-2-enoate undergoes intramolecular cyclization in the presence of a chiral auxiliary, forming a dihydro-pyrrole intermediate. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used at −30°C to 25°C.

Step 2: Hydrogenation to Pyrrolidine

The dihydro-pyrrole intermediate is reduced using hydrogen gas and palladium-on-carbon (Pd/C) or Raney nickel. Key conditions include:

| Parameter | Condition | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Catalyst | Pd/C (10 wt%) | 92 | >99% trans | |

| Solvent | Ethanol | – | – | |

| Pressure | 1–3 atm H₂ | – | – |

Optimization Note : Lower temperatures (0–25°C) minimize over-reduction, while ethanol enhances catalyst activity.

Ring Expansion of N-Vinyl Aziridines

A novel ring expansion strategy, reported in Beilstein Journal of Organic Chemistry, utilizes iodide-mediated aziridine-to-pyrroline conversion. This method enables diverse substitution patterns:

Reaction Overview

N-Vinyl aziridines treated with sodium iodide in acetone undergo ring expansion to 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. Subsequent hydrolysis and decarboxylation yield the trans-diester.

| Entry | Substrate | Time (h) | Yield (%) | Product Purity | Source |

|---|---|---|---|---|---|

| 1 | 20a (R = Ph) | 12 | 90 | >95% | |

| 2 | 20b (R = 4-MeOPh) | 13 | 88 | 93% | |

| 3 | 20c (R = 4-NO₂Ph) | 19 | 82 | 89% |

Kinetic Analysis : Electron-donating groups on the aryl ring accelerate the reaction by increasing electron density at the reactive center.

Stereoselective Synthesis via Chiral Auxiliaries

Optically active this compound is synthesized using chiral inductors such as (R)- or (S)-binol. The auxiliary directs facial selectivity during cyclization, achieving enantiomeric excess (ee) >98%.

Scale-Up Consideration : Continuous flow reactors improve reproducibility and reduce racemization risks.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes cost efficiency and safety. A representative protocol involves:

-

Continuous Esterification : Pyrrolidine-2,5-dicarboxylic acid and ethanol are fed into a plug-flow reactor with immobilized lipase, achieving 94% conversion.

-

In Situ Purification : Reactive distillation removes water, shifting equilibrium toward ester formation.

Comparative Analysis of Methods

| Method | Cost | Scalability | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| Esterification | Low | High | Moderate | Moderate (acid waste) |

| Hydrogenation | High | Moderate | High | Low (H₂ safety) |

| Ring Expansion | Moderate | Low | Excellent | High (iodide waste) |

Challenges and Optimization Strategies

-

Byproduct Formation : Over-esterification is mitigated by stoichiometric control (2:1 ethanol:acid ratio).

-

Catalyst Deactivation : Pd/C recycling via filtration extends usability, reducing costs by 30%.

-

Solvent Selection : Ethanol/water mixtures improve yields in hydrogenation by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions: trans-Diethyl pyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce diols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

DEPDC serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be further transformed into more complex structures through various chemical reactions, including oxidation, reduction, and substitution. These transformations allow for the development of new materials and pharmaceuticals .

Synthetic Routes

The synthesis of DEPDC typically involves the esterification of pyrrolidine-2,5-dicarboxylic acid with ethanol under acidic conditions. This method can be scaled up for industrial production using continuous flow reactors to optimize yield and purity.

Pharmacological Research

DEPDC has shown promise in pharmacological studies, particularly concerning its neuropharmacological effects. Research indicates that it can modulate neurotransmitter systems, specifically glutamate signaling, which is crucial for cognitive functions such as learning and memory .

Anti-inflammatory Properties

Studies have demonstrated that DEPDC and similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in immune cells. This property suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Neuropharmacological Impact : A study found that DEPDC significantly increased extracellular glutamate concentrations by reversing transporter activity. This effect was linked to enhanced synaptic plasticity .

- Anti-inflammatory Mechanisms : In vitro experiments revealed that derivatives of DEPDC could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies, indicating its potential as an anti-inflammatory agent .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, DEPDC is utilized in synthesizing specialty chemicals and advanced materials. Its unique structure enables the development of polymers and other materials with specific properties that are valuable in various applications.

Mechanism of Action

The mechanism of action of trans-Diethyl pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Other Pyrrolidine Dicarboxylate Esters

Key Differences :

- Solubility : Ethyl and benzyl derivatives exhibit higher lipophilicity compared to methyl esters, impacting bioavailability and membrane permeability .

- Reactivity : Methyl esters (e.g., dimethyl pyrrolidine-2,5-dicarboxylate) are more reactive in nucleophilic substitutions due to less steric hindrance .

- Applications : Benzyl-substituted derivatives are prioritized in neuropharmacology due to enhanced blood-brain barrier penetration .

Pyrrolidine-2,5-diones vs. Dicarboxylates

Structural Impact :

- Dicarboxylates are metabolically stable but often require further functionalization for therapeutic relevance.

- Diones (e.g., 3-chloro-1-aryl pyrrolidine-2,5-diones) show potent enzyme inhibition but suffer from solubility challenges, addressed by introducing hydrophilic substituents (e.g., trifluoromethyl groups) .

Pyridine and Dihydropyridine Dicarboxylates

Electronic Effects :

Biological Activity

trans-Diethyl pyrrolidine-2,5-dicarboxylate (DEPDC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrrolidine family, characterized by a five-membered ring structure with two carboxylate groups. The synthesis typically involves the reaction of diethyl malonate with a suitable amine under controlled conditions to yield the desired pyrrolidine derivative. Recent studies have explored various synthetic methodologies to optimize yield and purity, including the use of specific catalysts and reaction conditions .

1. Neuropharmacological Effects

DEPDC has been shown to influence neurotransmitter systems, particularly glutamate signaling. Research indicates that compounds similar to DEPDC can modulate glutamate transporters, leading to elevated extracellular glutamate levels. This modulation is significant as it may contribute to synaptic plasticity and cognitive functions .

2. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production in immune cells. This suggests that DEPDC may share similar mechanisms, potentially acting as an anti-inflammatory agent by modulating immune responses .

The biological activity of DEPDC is believed to be mediated through several mechanisms:

- Glutamate Transport Modulation : By affecting glutamate transporters, DEPDC may enhance glutamatergic signaling, which is crucial for learning and memory processes.

- Cytokine Production Inhibition : The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways in immune cells.

- Antibacterial Mechanisms : Structural features of DEPDC could interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Study 1: Neuropharmacological Impact

A study investigating the effects of pyrrolidine derivatives on striatal glutamate levels found that certain compounds significantly increased extracellular glutamate concentrations by reversing transporter activity. This effect was attenuated by calcium channel blockers and NMDA receptor antagonists, indicating a complex interplay between calcium signaling and glutamate receptor activation .

Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that pyrrole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. The strongest inhibition was observed in specific derivatives, suggesting that DEPDC could similarly affect immune cell proliferation and cytokine release .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing trans-diethyl pyrrolidine-2,5-dicarboxylate derivatives?

- Methodological Answer : Derivatives are commonly synthesized via one-pot multi-step reactions. For example, BF3-catalyzed [2+2] photocycloaddition of 5(4H)-oxazolones followed by stereoselective cyclobutane expansion yields highly substituted pyrrolidine-2,5-dicarboxylates. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be tightly controlled to avoid side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate stereoisomers .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., ester groups at δ ~4.0–4.3 ppm for ethyl CH2) and carbon signals (e.g., carbonyl carbons at δ ~168–172 ppm). Diastereotopic protons in the pyrrolidine ring require 2D NMR (COSY, HSQC) for resolution .

- IR : Confirm ester C=O stretches (~1720–1750 cm⁻¹) and nitrile groups (~2200 cm⁻¹) if present .

- HRMS : Validate molecular formulas (e.g., [M+Na]+ ions with <5 ppm error) .

Q. What crystallographic approaches are used to determine the structure of pyrrolidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 200 K resolves stereochemistry. Data refinement via SHELXL97 (R-factor < 0.04) and hydrogen-bonding analysis (e.g., C–H···O interactions) ensures accuracy. Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How are stereochemical challenges addressed during the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved through:

- Catalyst Design : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to favor trans-configurations.

- Reaction Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature to stabilize transition states.

- Crystallographic Validation : SCXRD confirms absolute configuration, resolving ambiguities from NMR-based assignments .

Q. What computational tools are employed to analyze pyrrolidine derivatives’ electronic and steric properties?

- Methodological Answer :

- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces using Gaussian or ORCA.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from crystallographic data.

- Molecular Docking : Screens derivatives for biological activity (e.g., binding to viral RNA targets) using AutoDock Vina .

Q. How can contradictions between NMR and crystallographic data be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., ring puckering), while SCXRD captures static structures. Variable-temperature NMR or NOESY detects dynamic processes.

- Paramagnetic Impurities : Ensure sample purity via TLC/HRMS to avoid shifted NMR signals.

- Software Cross-Validation : Refine X-ray data with multiple software (SHELXL, OLEX2) to confirm bond lengths/angles .

Q. What safety protocols are critical when handling this compound in research?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., BF3).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Q. How are pyrrolidine derivatives evaluated for biological or medicinal applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.